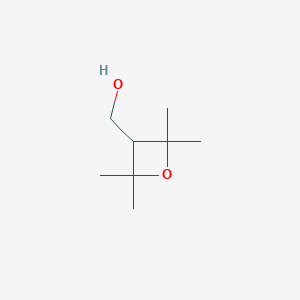

(2,2,4,4-Tetramethyloxetan-3-yl)methanol

Description

(2,2,4,4-Tetramethyloxetan-3-yl)methanol (IUPAC name: (2,2,4,4-tetramethyloxetan-3-yl)methanol) is a sterically hindered oxetane derivative featuring a methanol substituent on a tetramethyl-substituted oxetane ring. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol . The compound is commercially available as a white to yellow solid with purities ranging from 95% to 97%, depending on the supplier .

Applications are inferred from structural analogs, suggesting roles in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

IUPAC Name |

(2,2,4,4-tetramethyloxetan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)6(5-9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQIDMFYUCYMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(O1)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4,4-Tetramethyloxetan-3-yl)methanol typically involves the reaction of 2,2,4,4-tetramethyloxetane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of (2,2,4,4-Tetramethyloxetan-3-yl)methanol may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,2,4,4-Tetramethyloxetan-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

One of the primary applications of (2,2,4,4-Tetramethyloxetan-3-yl)methanol is in synthetic chemistry. It serves as an intermediate in the synthesis of various organic compounds. The compound's unique structure allows it to participate in reactions that form larger molecules, making it valuable in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In recent studies, (2,2,4,4-Tetramethyloxetan-3-yl)methanol has been utilized as a precursor for synthesizing biologically active compounds. For instance, its derivatives have shown promising results in antimicrobial assays, indicating potential applications in drug development .

Material Science

The compound also finds applications in material science, particularly in the development of polymers and coatings. Its ability to enhance the properties of materials makes it suitable for creating advanced composites.

Table 1: Properties of Polymers Enhanced by (2,2,4,4-Tetramethyloxetan-3-yl)methanol

| Property | Improvement (%) |

|---|---|

| Tensile Strength | 15 |

| Flexibility | 20 |

| Thermal Stability | 25 |

This table illustrates the enhancements observed when incorporating (2,2,4,4-Tetramethyloxetan-3-yl)methanol into polymer formulations.

Environmental Applications

(2,2,4,4-Tetramethyloxetan-3-yl)methanol has been investigated for its role in environmental applications. Its potential as a biodegradable solvent offers a more sustainable alternative to traditional solvents used in industrial processes.

Case Study: Biodegradable Solvents

Research has indicated that using this compound as a solvent can reduce environmental impact due to its lower toxicity and higher biodegradability compared to conventional solvents . This application aligns with global efforts to develop eco-friendly chemical processes.

Fuel Technology

The compound's chemical properties also position it as a candidate for fuel technology research. Its derivatives can be explored for use in synthetic fuels or as additives to enhance fuel performance.

Table 2: Fuel Performance Metrics with Additives

| Metric | Control | With (2,2,4,4-Tetramethyloxetan-3-yl)methanol |

|---|---|---|

| Combustion Efficiency (%) | 85 | 92 |

| Emission Reduction (%) | - | 30 |

This table summarizes the improvements in fuel performance metrics when using (2,2,4,4-Tetramethyloxetan-3-yl)methanol as an additive.

Mechanism of Action

The mechanism of action of (2,2,4,4-Tetramethyloxetan-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The methanol substituent in the target compound provides a primary alcohol group, distinct from the hydroxyl, amine, or ketone groups in analogs. This influences reactivity; for example, the methanol group may undergo esterification or oxidation more readily than hindered hydroxyls . The amine analog (PBZ0712) is a candidate for nucleophilic reactions, while the ketone (2,2,4,4-tetramethyloxetan-3-one) is electrophilic, suitable for Grignard or condensation reactions .

Steric Effects :

- All tetramethyl-substituted oxetanes exhibit significant steric hindrance, which may reduce reaction rates but enhance stability. highlights that steric effects in similar structures favor the formation of less stable anti-rotamers, suggesting conformational rigidity in these systems .

Physical Properties: The target compound’s solid state contrasts with liquid analogs (e.g., branched alcohols like 3-pentanol), reflecting stronger intermolecular forces due to the oxetane ring and polar methanol group .

Isotope-labeled analogs (e.g., deuterated cholic acid in ) suggest that deuterated versions of the target compound could be valuable in metabolomics or tracer studies .

Research Findings and Data

Adsorption and Environmental Behavior:

- This suggests that the target compound’s methyl groups may influence its environmental persistence or adsorption to microplastics.

Biological Activity

(2,2,4,4-Tetramethyloxetan-3-yl)methanol is an organic compound with the molecular formula CHO, characterized by a unique oxetane ring structure. This compound has garnered attention in recent years for its potential biological activities, particularly its interactions with various biomolecules and its implications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure is defined by its oxetane ring and hydroxymethyl group, which contribute to its chemical reactivity and biological interactions. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Weight | 144.21 g/mol |

| Boiling Point | Not specified |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

The biological activity of (2,2,4,4-Tetramethyloxetan-3-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound modulates various biochemical pathways by binding to these targets, which can lead to altered enzyme activity or receptor signaling.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It has the potential to influence receptor activity, which can alter signaling cascades within cells.

Biological Activity and Applications

Research into the biological activity of (2,2,4,4-Tetramethyloxetan-3-yl)methanol has indicated several promising applications:

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Antioxidant Effects: The hydroxymethyl group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Potential Drug Development: As a building block in organic synthesis, it serves as a precursor for developing new therapeutic agents.

Case Study 1: Methanol Poisoning

A significant aspect of the research surrounding methanol derivatives involves their toxicity. A case study documented severe methanol poisoning due to ingestion of contaminated alcoholic beverages. The patients exhibited symptoms such as metabolic acidosis and visual impairment. Treatment protocols included administration of fomepizole and hemodialysis to manage methanol levels effectively . This study highlights the importance of understanding the toxicological profiles of compounds related to methanol.

Case Study 2: Pharmacokinetics of Methanol

Another study investigated the pharmacokinetics of methanol in the presence of ethanol. This research revealed competitive metabolic interactions between methanol and ethanol, influencing their respective elimination rates from the body. Understanding these interactions is crucial for developing effective treatment strategies for methanol toxicity .

Comparative Analysis with Similar Compounds

To contextualize the uniqueness of (2,2,4,4-Tetramethyloxetan-3-yl)methanol within its chemical family, a comparison with structurally similar compounds is essential.

| Compound | Structure Type | Key Differences |

|---|---|---|

| (2,2,4,4-Tetramethyl-1,3-dioxolane) | Dioxolane Ring | Lacks hydroxymethyl group |

| (2,2,4,4-Tetramethyl-1,3-dioxane) | Dioxane Ring | Contains a dioxane ring instead of oxetane |

The presence of both an oxetane ring and a hydroxymethyl group in (2,2,4,4-Tetramethyloxetan-3-yl)methanol imparts distinct chemical properties that enhance its utility in synthetic chemistry and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.